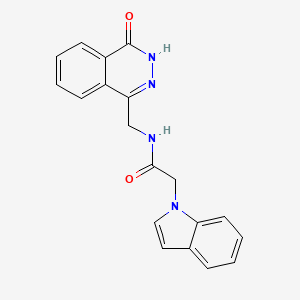![molecular formula C15H21N3O2 B2987116 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2097890-36-1](/img/structure/B2987116.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. The A2A receptor is a G-protein coupled receptor that is expressed on immune cells, including T cells, B cells, and natural killer cells. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune diseases.
科学的研究の応用
Novel Urea Derivatives as Redox Systems
Urea derivatives, including compounds similar to 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea, have been explored for their unique redox properties. Studies have shown that such ureas can be reversibly oxidized to radical cations at specific potentials, demonstrating their potential as redox systems in various applications (Weiss & Reichel, 2000).
Complexation-Induced Unfolding in Heterocyclic Ureas
Research into heterocyclic ureas has revealed their ability to unfold and form multiply hydrogen-bonded complexes. This property is significant for understanding the molecular behavior of ureas in various chemical environments and could be relevant for the development of new materials or pharmaceuticals (Corbin et al., 2001).
Dimerization via Hydrogen Bonding
Urea derivatives, similar in structure to the compound , have been found to strongly dimerize via hydrogen bonds. This dimerization is crucial for understanding the molecular assembly and potential applications in nanotechnology or material science (Beijer et al., 1998).
Intramolecular Hydrogen Bonding and Complexation
Studies have shown that pyrid-2-yl ureas, closely related to the compound , exhibit unique conformational behaviors influenced by intramolecular hydrogen bonding. These behaviors are significant for designing molecules with specific properties and functions (Chien et al., 2004).
Synthesis and Applications in Antimicrobial Activity
Research into urea derivatives has included the synthesis of novel compounds and evaluation of their antimicrobial activity. This aspect is particularly relevant for pharmaceutical research and the development of new drugs (Shankar et al., 2017).
特性
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-13-5-7-20-8-6-13)17-10-11-1-4-14(16-9-11)12-2-3-12/h1,4,9,12-13H,2-3,5-8,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKVMWDBDAZHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

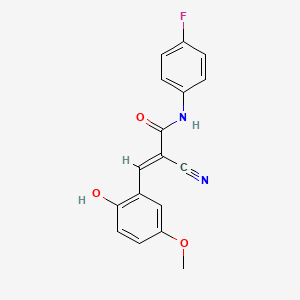
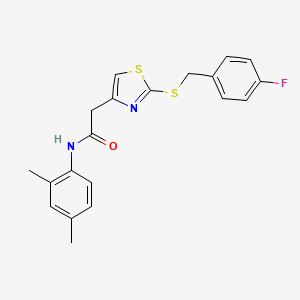
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)
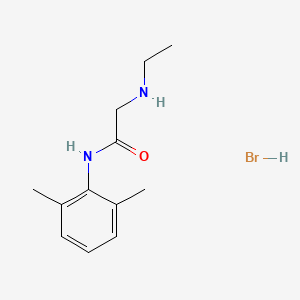
![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)
![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)
![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)
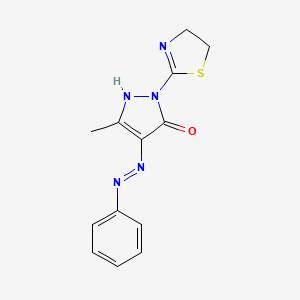


![8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987050.png)
